

3-Bromo-5-hydroxymethylisoxazole CAS number 25742-00-1 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-5-hydroxymethylisoxazole
Cat. No.:	B1273690

[Get Quote](#)

In-Depth Technical Guide to 3-Bromo-5-hydroxymethylisoxazole

CAS Number: 25742-00-1

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential applications of **3-Bromo-5-hydroxymethylisoxazole**, CAS number 25742-00-1. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Visualizations of the synthetic pathway and a conceptual workflow for its application in drug discovery are included.

Introduction

3-Bromo-5-hydroxymethylisoxazole is a heterocyclic organic compound featuring an isoxazole ring substituted with a bromine atom and a hydroxymethyl group. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. The bromine atom and the hydroxymethyl group on the isoxazole ring of this particular molecule offer versatile handles for

further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

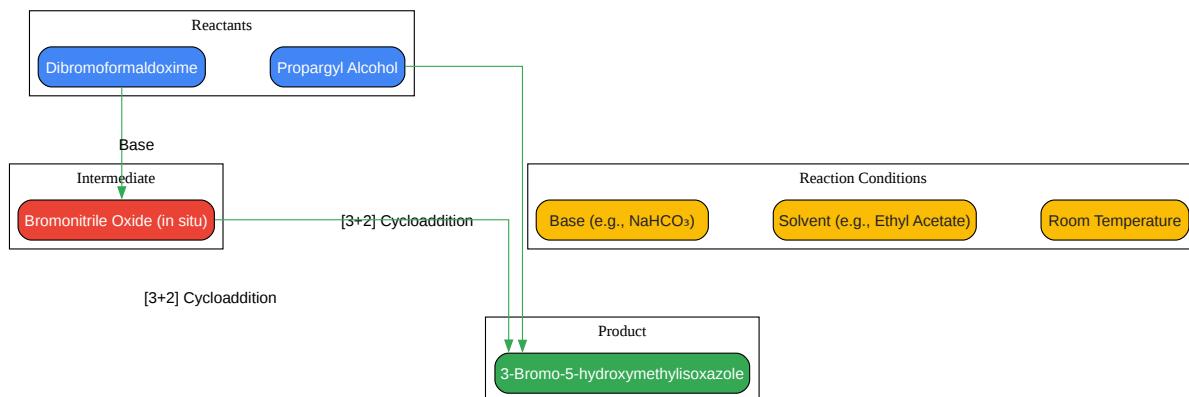
Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for **3-Bromo-5-hydroxymethylisoxazole** is provided below.

Table 1: Chemical Identification

Identifier	Value
CAS Number	25742-00-1
IUPAC Name	(3-bromo-1,2-oxazol-5-yl)methanol
Molecular Formula	C ₄ H ₄ BrNO ₂
Molecular Weight	177.98 g/mol
InChI Key	IPMKBMJCEWOF0B-UHFFFAOYSA-N
SMILES	C1=C(C(=NO1)Br)CO

Table 2: Physical and Chemical Properties


Property	Value	Source
Physical Form	Liquid	Sigma-Aldrich[1]
Boiling Point	316.7 °C at 760 mmHg	ECHEMI
Flash Point	145.3 °C	ECHEMI
Refractive Index	1.558	ECHEMI
Vapor Pressure	0.00017 mmHg at 25 °C	ECHEMI
Topological Polar Surface Area (TPSA)	46.26 Å ²	ChemScene
logP (octanol-water partition coefficient)	0.9294	ChemScene

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Synthesis of 3-Bromo-5-hydroxymethylisoxazole

The most common and regioselective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of **3-Bromo-5-hydroxymethylisoxazole**, a plausible route involves the reaction of bromonitrile oxide, generated *in situ* from dibromoformaldoxime, with propargyl alcohol.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Bromo-5-hydroxymethylisoxazole**.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of 3-bromoisoxazoles from alkynes and should be optimized for specific laboratory conditions.

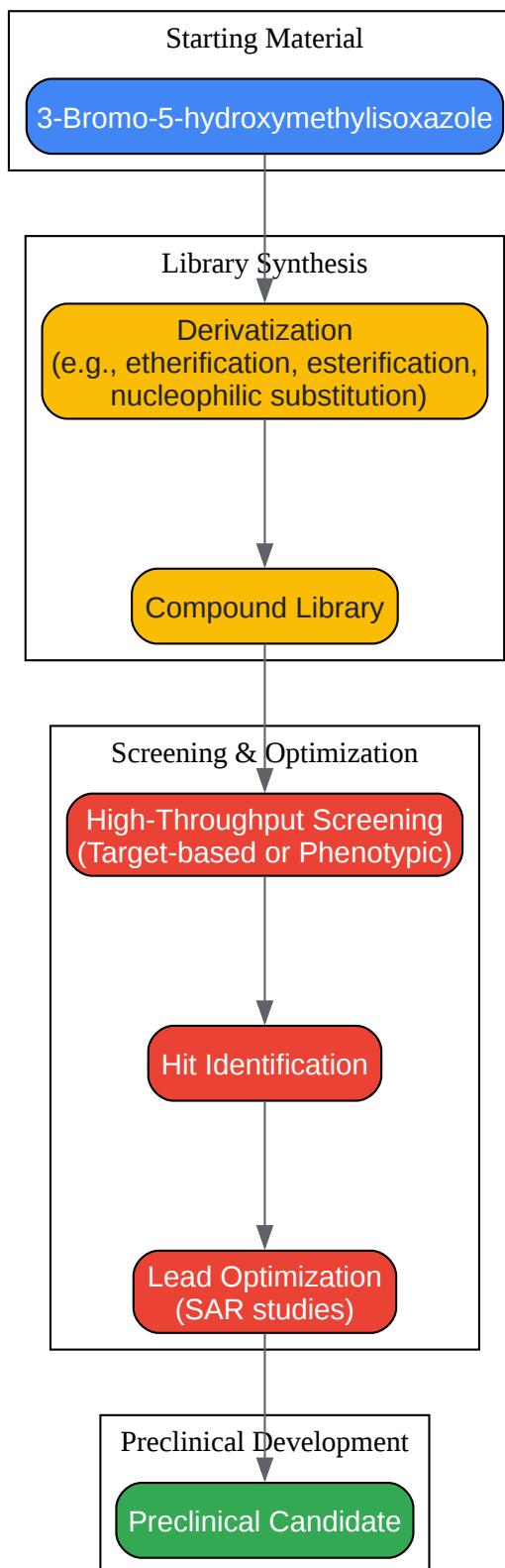
Materials:

- Propargyl alcohol (1.0 equivalent)
- Dibromoformaldoxime (1.1 equivalents)
- Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

- Ethyl acetate (anhydrous)
- Water (deionized)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware and safety equipment

Procedure:

- Reaction Setup: To a stirred solution of propargyl alcohol (1.0 eq.) in anhydrous ethyl acetate in a round-bottom flask, add sodium bicarbonate (2.0 eq.).
- Addition of Dibromoformaldoxime: Slowly add a solution of dibromoformaldoxime (1.1 eq.) in a minimal amount of ethyl acetate to the reaction mixture at room temperature over a period of 1-2 hours. The *in situ* generation of bromonitrile oxide will commence.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (propargyl alcohol) is consumed.
- Work-up:
 - Filter the reaction mixture to remove the inorganic salts.
 - Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.


- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-Bromo-5-hydroxymethylisoxazole**.
- Characterization: Characterize the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Potential Applications in Drug Discovery

While specific biological activities of **3-Bromo-5-hydroxymethylisoxazole** are not extensively documented, the 3-bromoisoxazole moiety is a known pharmacophore. The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions or participate in halogen bonding, while the hydroxymethyl group can be a key hydrogen bond donor or a site for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

Derivatives of 3-bromoisoxazolines have been investigated as covalent inhibitors of enzymes, where the strained isoazoline ring undergoes nucleophilic attack by active site residues. Although **3-Bromo-5-hydroxymethylisoxazole** contains a more stable aromatic isoxazole ring, its derivatives could be designed to target various enzymes or receptors.

Conceptual Workflow for Drug Discovery

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for utilizing **3-Bromo-5-hydroxymethylisoxazole** in a drug discovery program.

Safety and Handling

3-Bromo-5-hydroxymethylisoxazole should be handled with care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement	Signal Word
Skin Irritant	H315: Causes skin irritation	Warning
Eye Irritant	H319: Causes serious eye irritation	Warning
Respiratory Irritant	H335: May cause respiratory irritation	Warning

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-5-hydroxymethylisoxazole is a valuable and versatile building block for synthetic and medicinal chemistry. This technical guide has provided a consolidated source of its known properties, a plausible and detailed synthetic protocol, and a conceptual framework for its application in drug discovery. The availability of two reactive sites, the bromine atom and the hydroxymethyl group, allows for the generation of diverse chemical libraries for screening against various biological targets, highlighting its potential for the development of novel therapeutic agents. Further experimental validation of the presented data and exploration of its reactivity are encouraged to fully unlock the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [3-Bromo-5-hydroxymethylisoxazole CAS number 25742-00-1 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273690#3-bromo-5-hydroxymethylisoxazole-cas-number-25742-00-1-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com